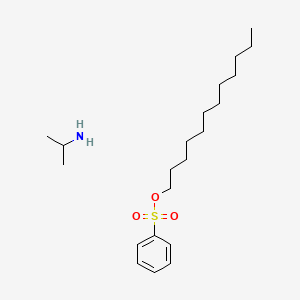
Isopropylamine dodecylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Isopropylamine dodecylbenzenesulfonate is typically synthesized through a sulfonation reaction using a continuous reactor, such as a falling film reactor . The process involves the reaction of dodecylbenzene with sulfur trioxide, followed by neutralization with isopropylamine . The reaction conditions include a mole ratio of sulfur trioxide to dodecylbenzene of 1:1 and a temperature range of 30-60°C .
Chemical Reactions Analysis
Isopropylamine dodecylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonates to sulfides.
Scientific Research Applications
Isopropylamine dodecylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Industry: It is widely used in the production of detergents and cleaning agents due to its high detergency.
Mechanism of Action
The mechanism of action of isopropylamine dodecylbenzenesulfonate involves its surfactant properties, which allow it to reduce surface tension and interact with lipid membranes. This interaction can lead to the disruption of cell membranes, resulting in cell lysis and other effects . The compound’s molecular targets include lipid bilayers and proteins associated with cell membranes .
Comparison with Similar Compounds
Isopropylamine dodecylbenzenesulfonate is similar to other alkylbenzene sulfonates, such as sodium dodecylbenzenesulfonate and triethanolamine dodecylbenzenesulfonate . it has higher detergency compared to linear alkylbenzene sulfonates (LAS) and can be used to replace LAS in detergent formulations . Other similar compounds include:
- Sodium dodecylbenzenesulfonate
- Triethanolamine dodecylbenzenesulfonate
- Sodium lauryl benzene sulfonate
- Dodecylbenzenesulfonic acid, sodium salt
Biological Activity
Isopropylamine dodecylbenzenesulfonate (IDS) is an anionic surfactant widely used in various industrial applications, including detergents and emulsifiers. Its biological activity has been the subject of research due to its potential effects on aquatic organisms and human health. This article explores the biological activity of IDS, focusing on its toxicity, enzymatic effects, and histopathological impacts.
This compound is characterized by its surfactant properties, which allow it to reduce surface tension between liquids or between a liquid and a solid. This compound is often used in formulations for cleaning products due to its effectiveness in removing dirt and grease.
Aquatic Toxicity
A significant study evaluated the aquatic toxicity of IDS using gibel carp (Carassius auratus gibelio) as a model organism. The fish were exposed to varying concentrations of IDS (0 mg/L, 0.5 mg/L, 1.0 mg/L, 2.0 mg/L, 4.0 mg/L, and 8.0 mg/L) over periods of 7 to 28 days. Key findings included:
- Superoxide Dismutase (SOD) Activity : No significant changes were observed in SOD activity across all concentrations.
- Malondialdehyde (MDA) Content : MDA levels remained stable, indicating no oxidative stress.
- Glutathione Peroxidase (GSH-Px) Activity : A significant inhibition was noted, suggesting potential impairment in antioxidant defense mechanisms.
- Histopathological Changes : Liver tissues exhibited signs of damage such as nuclear migration and cell boundary blurring, indicating that while oxidative stress was not induced, cellular integrity was compromised .
| Concentration (mg/L) | Exposure Duration (days) | SOD Activity | MDA Content | GSH-Px Activity | Histopathological Changes |
|---|---|---|---|---|---|
| 0 | 7 | No change | Stable | Normal | None |
| 0.5 | 14 | No change | Stable | Inhibited | Mild damage |
| 1.0 | 21 | No change | Stable | Inhibited | Moderate damage |
| 2.0 | 28 | No change | Stable | Inhibited | Severe damage |
Human Health Effects
Exposure to IDS has been associated with various acute and chronic health effects:
- Acute Effects : Contact with skin or eyes can cause irritation and burns. Inhalation may lead to respiratory issues such as coughing and wheezing .
- Chronic Effects : Long-term exposure could potentially lead to more severe health issues, although specific chronic effects remain less documented .
Enzymatic Activity
Research indicates that IDS does not significantly affect liver enzymatic activities related to oxidative stress but may disrupt other metabolic processes:
- Liver Enzymes : Studies have shown no significant alterations in superoxide dismutase activity; however, GSH-Px activity was notably inhibited . This suggests that while oxidative stress markers remain stable, other enzymatic functions may be impaired.
Case Studies
- Case Study on Gibel Carp : The study highlighted above provides critical insights into the sub-lethal effects of IDS on aquatic life, revealing that even at low concentrations, there can be significant histopathological changes without inducing oxidative stress.
- Industrial Exposure Reports : Various reports from industrial settings have documented cases of skin and respiratory irritation among workers handling products containing IDS. These findings emphasize the need for proper safety measures when using this compound in industrial applications .
Properties
Molecular Formula |
C21H39NO3S |
|---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
dodecyl benzenesulfonate;propan-2-amine |
InChI |
InChI=1S/C18H30O3S.C3H9N/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18;1-3(2)4/h11-13,15-16H,2-10,14,17H2,1H3;3H,4H2,1-2H3 |
InChI Key |
WJRMGBWBIGOIOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1.CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















